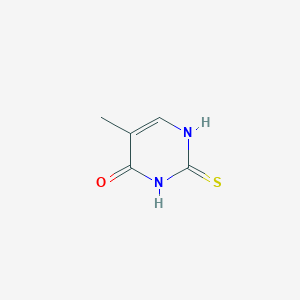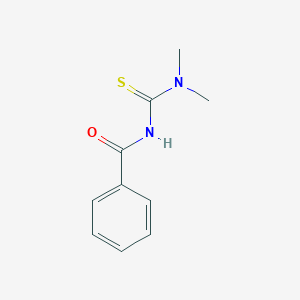
N-(dimethylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethylcarbamothioyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTB is a thioamide derivative of benzamide, which is a widely used organic compound in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of N-(dimethylcarbamothioyl)benzamide varies depending on its application. In medicine, N-(dimethylcarbamothioyl)benzamide is believed to exert its anti-inflammatory and anti-cancer effects by modulating the activity of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(dimethylcarbamothioyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In agriculture, N-(dimethylcarbamothioyl)benzamide inhibits the activity of acetylcholinesterase, which is an enzyme involved in the transmission of nerve impulses in pests.
Biochemical and Physiological Effects
N-(dimethylcarbamothioyl)benzamide has been shown to have various biochemical and physiological effects depending on its application. In medicine, N-(dimethylcarbamothioyl)benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. In agriculture, N-(dimethylcarbamothioyl)benzamide has been shown to inhibit the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent paralysis of pests.
Avantages Et Limitations Des Expériences En Laboratoire
N-(dimethylcarbamothioyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, N-(dimethylcarbamothioyl)benzamide has some limitations for lab experiments. It is highly toxic and can cause severe health hazards if mishandled. Therefore, proper safety measures must be taken while handling N-(dimethylcarbamothioyl)benzamide.
Orientations Futures
There are several future directions for the research on N-(dimethylcarbamothioyl)benzamide. In medicine, N-(dimethylcarbamothioyl)benzamide can be further investigated for its potential applications in the treatment of various diseases such as cancer and inflammation. The mechanism of action of N-(dimethylcarbamothioyl)benzamide can be further elucidated to identify new targets for drug development. In agriculture, N-(dimethylcarbamothioyl)benzamide can be further investigated for its potential applications as a pesticide and its effect on non-target organisms. In material science, N-(dimethylcarbamothioyl)benzamide can be further investigated for its potential applications in the synthesis of new materials such as metal complexes and polymers.
Conclusion
In conclusion, N-(dimethylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized through a simple and efficient method and has been extensively studied for its potential applications in medicine, agriculture, and material science. The mechanism of action of N-(dimethylcarbamothioyl)benzamide varies depending on its application and has several biochemical and physiological effects. N-(dimethylcarbamothioyl)benzamide has several advantages for lab experiments but also has some limitations. There are several future directions for the research on N-(dimethylcarbamothioyl)benzamide, which can lead to the development of new drugs, pesticides, and materials.
Méthodes De Synthèse
N-(dimethylcarbamothioyl)benzamide can be synthesized through the reaction of N,N-dimethylthiourea with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted into N-(dimethylcarbamothioyl)benzamide through the addition of an acid. The yield of N-(dimethylcarbamothioyl)benzamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of reagents.
Applications De Recherche Scientifique
N-(dimethylcarbamothioyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(dimethylcarbamothioyl)benzamide has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation by modulating the immune response. In agriculture, N-(dimethylcarbamothioyl)benzamide has been used as a pesticide due to its ability to inhibit the activity of certain enzymes in pests. In material science, N-(dimethylcarbamothioyl)benzamide has been used as a precursor for the synthesis of various compounds such as metal complexes and polymers.
Propriétés
Numéro CAS |
29511-50-0 |
|---|---|
Nom du produit |
N-(dimethylcarbamothioyl)benzamide |
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
N-(dimethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14) |
Clé InChI |
UJNPFRWNURYKFC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




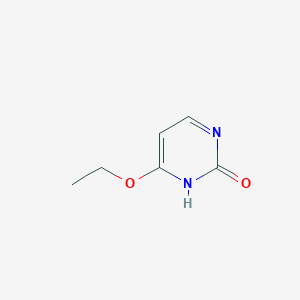
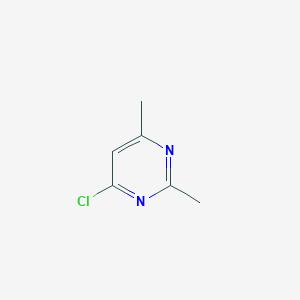
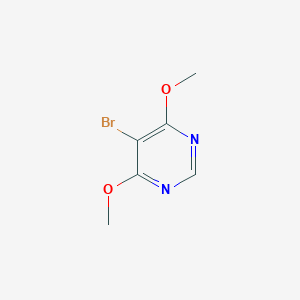
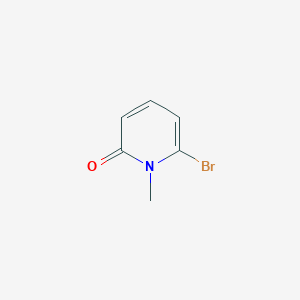

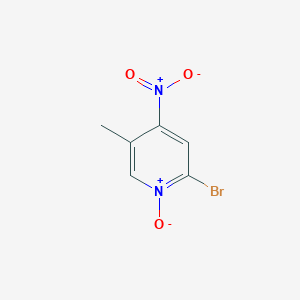
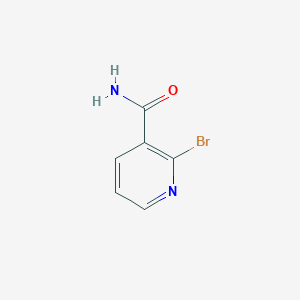
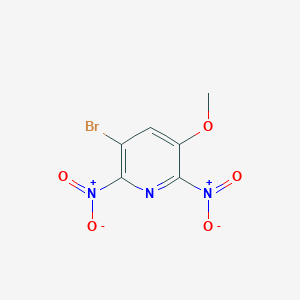
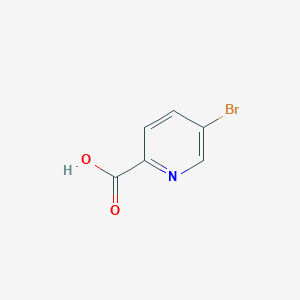

![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)

